4-(dimethylamino)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide
Description
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Properties
IUPAC Name |
4-(dimethylamino)-N-[2-(2-phenylpyrimidin-5-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-25(2)19-10-8-18(9-11-19)21(26)22-13-12-16-14-23-20(24-15-16)17-6-4-3-5-7-17/h3-11,14-15H,12-13H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRFDLGTZGQOPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Dimethylamino)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. It is hypothesized that the dimethylamino group enhances its lipophilicity, facilitating membrane permeability and receptor binding.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival.
Table 1: Summary of Anticancer Activity Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 | 10 | Apoptosis induction via caspase activation | |
| A549 | 15 | Inhibition of PI3K/Akt pathway |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies show promising results against a range of bacterial strains, indicating its potential as an antibacterial agent.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| P. aeruginosa | 64 |
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound against breast cancer cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.
Case Study 2: Antimicrobial Spectrum
In another investigation, the compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that it inhibited bacterial growth effectively, suggesting its potential use in treating infections caused by resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
